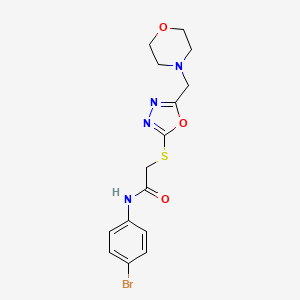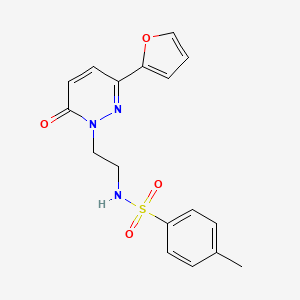![molecular formula C16H19F3N2O3 B2848113 4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide CAS No. 2097865-03-5](/img/structure/B2848113.png)
4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as TFP, and it is a pyrrolidine-based compound that has shown promise in various areas of research, including cancer treatment and pain management.
Aplicaciones Científicas De Investigación
Synthesis and Properties in Polymer Research
- Polyamide Synthesis : This compound is used in synthesizing new polyamides. Polyamides derived from it have shown excellent solubility in various solvents, high glass transition temperatures, and significant thermal stability (Hsiao et al., 2000).
- Aromatic Polyamide Characteristics : Similar compounds are integral in creating aromatic polyamides. These polyamides display high thermal stability, with high glass-transition temperatures and significant weight loss temperatures. They are also known for their solubility in organic solvents and ability to form transparent, tough films (Yang et al., 1999).
- Polymer Film Production : The derivatives of this compound are used in the production of polymer films. These films exhibit high tensile strength, flexibility, and are characterized by high decomposition temperatures (Liaw et al., 2000).
Advances in Organic Chemistry
- Chemical Reactions and Syntheses : It is involved in various chemical reactions such as deprotonation, 1,4-addition, and nucleophilic substitutions. These processes are crucial in creating specialized organic compounds (Bonnet et al., 2001).
- Crystal Structure Studies : The compound's derivatives are used in studying crystal structures and intermolecular interactions, contributing to a deeper understanding of molecular configurations (Naveen et al., 2007).
Electrochromic and Fluorescent Properties
- Electrochromic Applications : Some derivatives exhibit strong UV-vis absorption bands and photoluminescence, making them valuable in electrochromic devices. They can change color under different oxidation states, which is beneficial in various electronic applications (Hsiao et al., 2010).
Pharmaceutical and Biological Research
- Nitrile Anion Cyclization : In pharmaceutical chemistry, it's used in the asymmetric synthesis of pyrrolidines, which are important in drug development (Chung et al., 2005).
- Synthetic Organic Chemistry : It serves as a building block in synthetic organic chemistry for creating versatile compounds through nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Propiedades
IUPAC Name |
4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)9-8-20-13(22)12(9)14(23)21-10-6-4-5-7-11(10)24-16(17,18)19/h4-7,9,12H,8H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUMJQQFJEZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)
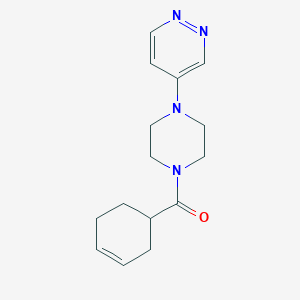
![8-(3-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2848034.png)

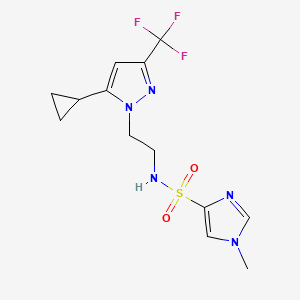
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)
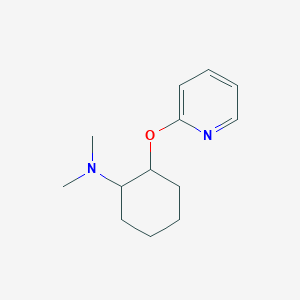

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2848048.png)


